molecular formula C10H7N5O B11887087 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650638-18-9

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11887087
CAS No.: 650638-18-9
M. Wt: 213.20 g/mol
InChI Key: SNGKJKRAKWLJBM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrimidine and pyrazole rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 1-(Pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 1-(Quinolin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern on the pyridine ring, which can significantly influence its biological activity and selectivity towards certain molecular targets. This compound has shown higher potency and selectivity in inhibiting specific kinases compared to its analogs, making it a valuable candidate for further drug development .

Properties

CAS No.

650638-18-9

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

1-pyridin-3-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-8-5-14-15(9(8)12-6-13-10)7-2-1-3-11-4-7/h1-6H,(H,12,13,16)

InChI Key

SNGKJKRAKWLJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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